Entecavir hydrate
CAS No.: 209216-23-9
Cat. No.: VC0527207
Molecular Formula: C12H17N5O4
Molecular Weight: 295.29 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 209216-23-9 |
---|---|
Molecular Formula | C12H17N5O4 |
Molecular Weight | 295.29 g/mol |
IUPAC Name | 2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one;hydrate |
Standard InChI | InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20);1H2/t6-,7?,8-;/m0./s1 |
Standard InChI Key | YXPVEXCTPGULBZ-JBDQBEHPSA-N |
Isomeric SMILES | C=C1[C@@H]([C@H](CC1N2C=NC3=C2N=C(NC3=O)N)O)CO.O |
SMILES | C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N.O |
Canonical SMILES | C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N.O |
Appearance | Solid powder |
Colorform | White to off white powder |
Entecavir hydrate is a form of the antiviral drug entecavir, which is primarily used in the treatment of hepatitis B virus (HBV) infections. Entecavir itself is a nucleoside analogue that acts by inhibiting the replication of HBV, thereby reducing viral load and improving liver function in infected individuals . The hydrate form refers to the presence of water molecules in the crystalline structure of the compound, which is common in pharmaceutical formulations to enhance stability and solubility.
Mechanism of Action
Entecavir functions as a guanosine nucleoside analogue, selectively inhibiting the HBV polymerase. This enzyme is crucial for the viral replication process, involving three key steps: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA. By competing with the natural substrate deoxyguanosine triphosphate, entecavir effectively blocks these steps, leading to a significant reduction in viral replication .
Clinical Use and Efficacy
Entecavir is widely recognized for its efficacy in treating chronic hepatitis B, particularly in patients with active viral replication or liver damage. It is more potent than earlier drugs like lamivudine and adefovir . Studies have shown that entecavir therapy can lead to a substantial decrease in serum HBV DNA levels, often achieving undetectable levels, and also reduces intrahepatic covalently closed circular DNA (cccDNA), which is a marker of viral persistence .
Table 1: Effects of Entecavir Therapy on HBV Markers
Parameter | Baseline | After 48 Weeks |
---|---|---|
HBV DNA (copies/mL) | 6.8 × 10^7 (1.5 × 10^7 - 3.2 × 10^8) | 2.5 × 10^3 (undetectable - 2.2 × 10^6) |
cccDNA (copies/mL) | 5.1 × 10^6 (3.1 × 10^5 - 2.6 × 10^7) | 2.4 × 10^3 (undetectable - 6.7 × 10^4) |
ALT (U/L) | 136 (66–320) | 48 (26–83) |
Research Findings
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume